Superior SNAr Reactivity Over 3,4,5-Trifluorophenyl Moiety
In a direct head-to-head comparison for functionalizing dipyrromethanes and related dyes, the 3,4,5-trifluorophenyl moiety was found to be unreactive in nucleophilic aromatic substitution (SNAr) with various nucleophiles. Conversely, the 4-fluoro-3-nitrophenyl group enabled fast and efficient SNAr, demonstrating a critical difference in synthetic utility [1].
| Evidence Dimension | SNAr Reactivity |
|---|---|
| Target Compound Data | Fast and efficient SNAr with various amine nucleophiles |
| Comparator Or Baseline | 3,4,5-Trifluorophenyl moiety: Not applicable for SNAr with nucleophiles |
| Quantified Difference | Reactive vs. Unreactive |
| Conditions | Synthesis of functionalized dipyrromethanes, BODIPYs, and porphyrinoids |
Why This Matters
This binary outcome dictates the choice of building block; procurement of the 3,4,5-trifluorophenyl analog would prevent the intended synthetic pathway, while the 4-fluoro-3-nitrophenyl derivative ensures successful and versatile functionalization.
- [1] Hohlfeld, B. F., Flanagan, K. J., Kulak, N., Senge, M. O., Christmann, M., & Wiehe, A. (2019). Synthesis of Porphyrinoids, BODIPYs, and (Dipyrrinato)ruthenium(II) Complexes from Prefunctionalized Dipyrromethanes. European Journal of Organic Chemistry, 2019(25). View Source
